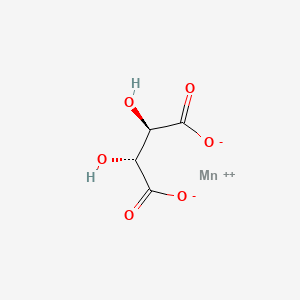
Manganese tartrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Manganese tartrate is a coordination compound formed by the reaction of manganese ions with tartaric acid. It is known for its interesting physical properties, including dielectric, ferroelectric, and piezoelectric characteristics. These properties make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Manganese tartrate can be synthesized through a reaction between manganese chloride and L-tartaric acid in an aqueous solution. This method involves mixing aqueous solutions of manganese chloride and L-tartaric acid, leading to the formation of this compound crystals .
Industrial Production Methods: In industrial settings, this compound is often produced using a gel technique. This method involves using agar-agar gel as a growth medium, with manganese chloride and disodium tartrate as reactants. The process typically takes around 25 days for the crystals to fully form .
Chemical Reactions Analysis
Types of Reactions: Manganese tartrate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using periodate, resulting in the formation of oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like hydrogen gas.
Substitution: Substitution reactions involve replacing one ligand in the coordination complex with another.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with periodate results in a bluish-green oxidized product .
Scientific Research Applications
Manganese tartrate has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of various coordination compounds and as a catalyst in chemical reactions.
Biology: this compound is studied for its potential biological activities, including its role in enzyme functions.
Medicine: It has applications in medical research, particularly in the development of diagnostic tools and treatments.
Industry: this compound is used in the production of transducers, crystal oscillators, and resonators due to its dielectric and piezoelectric properties
Mechanism of Action
The mechanism of action of manganese tartrate involves its interaction with molecular targets and pathways. In biological systems, manganese ions can act as cofactors for various enzymes, influencing their activity and function. The compound’s piezoelectric properties are attributed to the alignment of its crystal structure under mechanical stress, leading to the generation of electric charges.
Comparison with Similar Compounds
Manganese tartrate can be compared with other metal tartrates, such as:
- Iron tartrate
- Nickel tartrate
- Cobalt tartrate
Uniqueness: this compound stands out due to its unique combination of dielectric, ferroelectric, and piezoelectric properties. These characteristics make it particularly valuable in applications requiring precise control of electrical and mechanical properties .
Properties
CAS No. |
36680-83-8 |
|---|---|
Molecular Formula |
C4H4MnO6 |
Molecular Weight |
203.01 g/mol |
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanedioate;manganese(2+) |
InChI |
InChI=1S/C4H6O6.Mn/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);/q;+2/p-2/t1-,2-;/m1./s1 |
InChI Key |
LAYZVIPDEOEIDY-ZVGUSBNCSA-L |
Isomeric SMILES |
[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O.[Mn+2] |
Canonical SMILES |
C(C(C(=O)[O-])O)(C(=O)[O-])O.[Mn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


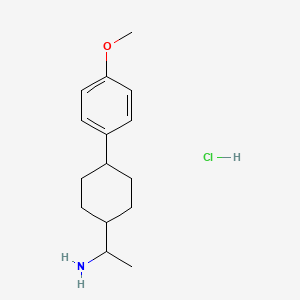
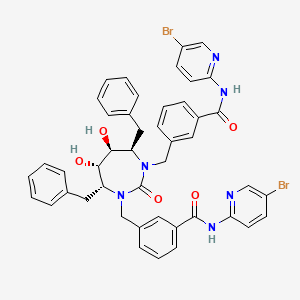
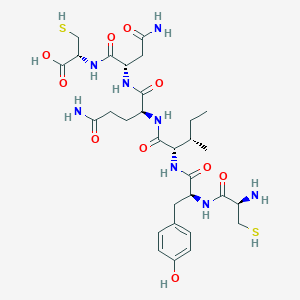

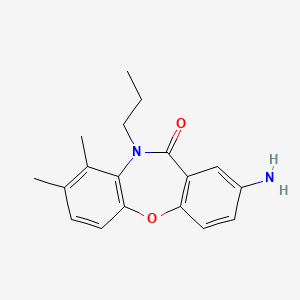
![sulfuric acid;3,5,6,11-tetrahydro-2H-imidazo[1,2-c][3]benzazepine](/img/structure/B12779893.png)
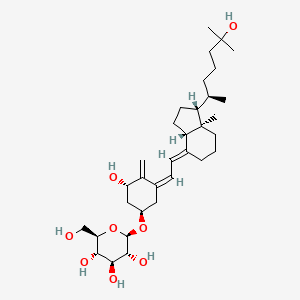
![disodium;2-butyl-5-[[4-(4-butyl-3-sulfonatoanilino)-5,8-dihydroxy-9,10-dioxoanthracen-1-yl]amino]benzenesulfonate](/img/structure/B12779905.png)
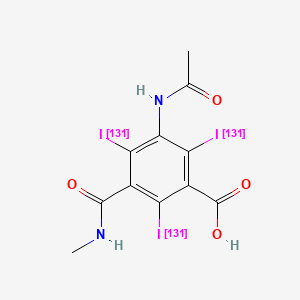
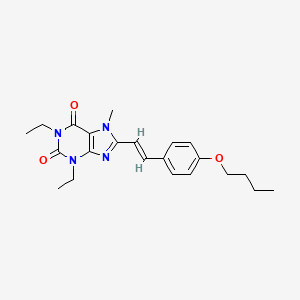
![(2R)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide](/img/structure/B12779926.png)
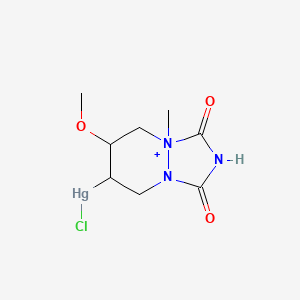
![3-[6-(dimethylamino)pyridin-3-yl]-2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12779940.png)

